molecular formula C8H7ClFNO2 B15400850 Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate

Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate

Cat. No.: B15400850
M. Wt: 203.60 g/mol
InChI Key: LFHUTIQXRGRQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine at position 3, fluorine at position 2, and an ethyl ester group at position 4. These compounds are intermediates in pharmaceuticals and agrochemicals, where halogen and trifluoromethyl groups enhance bioactivity and metabolic stability .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 5-chloro-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3

InChI Key

LFHUTIQXRGRQRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Cl)F

Origin of Product

United States

Biological Activity

Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SARs), and potential applications.

This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms. The synthesis typically involves the reaction of pyridine derivatives with chloro and fluoro reagents under controlled conditions. The introduction of these halogen atoms often enhances the compound's reactivity and biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, a related compound, labeled as B26 , showed potent inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values ranging from 3.22 to 5.82 μM . The structural modifications, such as the introduction of electron-withdrawing groups like fluorine, have been correlated with enhanced antitumor efficacy.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies indicate that similar compounds exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine atoms has been shown to improve drug binding to bacterial targets, potentially enhancing penetration through biofilms .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure. The SAR studies highlight that:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and alters electronic properties, improving interaction with biological targets.
  • Chlorine Substitution : Chlorine atoms can influence the overall polarity and reactivity of the compound, contributing to its biological effects.

Table 1 summarizes key SAR findings related to similar compounds:

CompoundSubstituentIC50 (μM)Biological Activity
B26F3.22Antitumor
B10Cl4.33Antitumor
B17CF3223.34Low Inhibitory

Case Studies

  • Antitumor Efficacy : In a study evaluating various pyridine derivatives, this compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .
  • Antibacterial Screening : Another study assessed the antibacterial efficacy of derivatives against E. faecalis and B. subtilis, revealing that compounds with fluorine substitutions exhibited MIC values in the low microgram range, indicating strong antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate with structurally analogous pyridinecarboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) XLogP3 H-Bond Acceptors Similarity Score*
This compound C₈H₅ClFNO₂ ~225.6 (estimated) Cl (3), F (2), COOEt (6) ~2.8 5 N/A
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate C₉H₇ClF₃NO₂ 253.6 Cl (3), CF₃ (4), COOEt (2) 2.9 6 0.85
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₃ 247.2 CF₃ (2), COOEt (3), O (6) ~1.5 6 0.88
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate C₁₁H₉F₃N₂O₂ 258.2 CN (3), CH₃ (6), CF₃ (4), COOEt (2) ~3.2 7 0.81

*Similarity scores are based on structural alignment algorithms (e.g., Tanimoto index).

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 2-fluoro substituent in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at positions 4 and 5 due to its electron-withdrawing nature. In contrast, 4-trifluoromethyl groups (as in ) create steric hindrance, slowing nucleophilic attacks on the ester .
  • 6-Oxo groups (as in ) increase polarity and hydrogen-bonding capacity, making the compound more water-soluble but less membrane-permeable compared to halogenated analogs.

The target compound’s lower XLogP (~2.8) suggests reduced lipid solubility but improved renal clearance .

Synthetic Utility: this compound’s halogen arrangement is ideal for Suzuki-Miyaura coupling reactions, whereas 3-cyano-6-methyl analogs () are better suited for cycloaddition or hydrolysis due to their electron-deficient nitrile group .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate?

To optimize synthesis, focus on:

  • Reaction conditions : Adjust stoichiometry of chlorinating and fluorinating agents (e.g., POCl₃ for chlorination, Selectfluor® for fluorination) to minimize side products.
  • Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity.
  • Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~4.3 ppm for ethyl ester protons) and LCMS (expected [M+H]⁺ ~218.6) .

Q. How to validate the stability of this compound under varying storage conditions?

  • Method : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C (75% relative humidity) for 1–3 months.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for new peaks. Use ESI-MS to identify hydrolysis products (e.g., free carboxylic acid derivative).
  • Result : Ethyl esters typically degrade faster at higher temperatures; recommend storage at −20°C under inert gas .

Q. What spectroscopic techniques are most reliable for characterizing halogen-substituted pyridinecarboxylates?

  • ¹⁹F NMR : Critical for confirming fluorine substitution (δ −110 to −120 ppm for aromatic fluorine).
  • HRMS : Use high-resolution mass spectrometry (e.g., TOF-MS) to distinguish isotopic patterns of Cl (M+2 peak ~1/3 intensity) and F (no natural isotopes).
  • IR Spectroscopy : Confirm ester carbonyl stretch at ~1720 cm⁻¹ and absence of hydroxyl groups (>3000 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for halogenated pyridinecarboxylates?

  • Challenge : Discrepancies in bond lengths/angles may arise from disordered halogen atoms or twinning.
  • Solution : Use SHELXL for refinement, applying restraints for Cl/F positional disorder. Validate with R1 (<5%) and wR2 (<15%) indices. For twinned data, apply HKLF5 format in SHELXTL .
  • Example : For this compound, compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Case : If fluorination at position 2 reduces kinase inhibition efficacy compared to non-fluorinated analogs:
    • Orthogonal assays : Validate activity using TR-FRET kinase assays and cellular IC₅₀ measurements.
    • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to assess fluorine’s steric/electronic effects on binding.
    • SAR adjustment : Synthesize derivatives with alternative electron-withdrawing groups (e.g., CF₃) at position 2 .

Q. What methodologies are recommended for resolving synthetic byproducts in multi-step pyridinecarboxylate synthesis?

  • Problem : Byproducts from incomplete esterification or halogen scrambling.
  • Approach :
    • LC-MS/MS : Identify intermediates (e.g., free acid or dihalogenated species) using fragmentation patterns.
    • Reaction monitoring : Use in-situ IR to track ester carbonyl formation.
    • Process optimization : Introduce scavengers (e.g., molecular sieves for water removal) or switch to microwave-assisted synthesis for faster kinetics .

Q. How to address discrepancies between computational and experimental solubility data?

  • Step 1 : Calculate logP using software (e.g., ChemAxon) and compare with experimental shake-flask results (water/octanol partitioning).
  • Step 2 : If discrepancies >0.5 log units, re-evaluate protonation states (pKa prediction via MarvinSketch) or crystalline vs. amorphous forms (PXRD analysis).
  • Step 3 : Apply Hansen solubility parameters to select co-solvents (e.g., DMSO for polar aprotic systems) .

Methodological Guidelines

Q. Best practices for analytical method validation in purity assessment

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm), isocratic elution (acetonitrile:water = 60:40), flow rate 1.0 mL/min, UV detection at 254 nm.
  • System suitability : Ensure resolution >2.0 between the target compound and closest impurity.
  • Calibration : Prepare triplicate standards (0.1–10 µg/mL) with R² >0.995 .

Q. Compliance and safety protocols for handling halogenated pyridinecarboxylates

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.
  • Waste disposal : Halogenated waste must be segregated in amber glass containers for incineration.
  • Documentation : Maintain a chemical hygiene plan referencing OSHA 29 CFR 1910.1450 and NIH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.